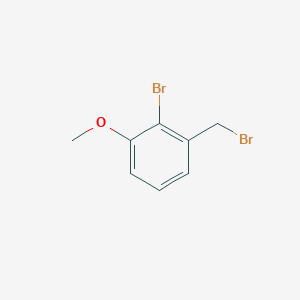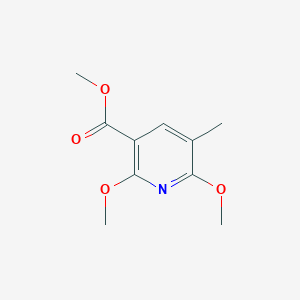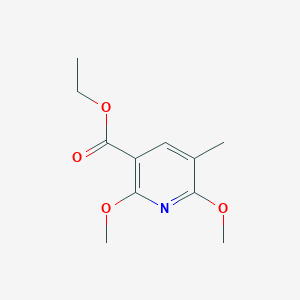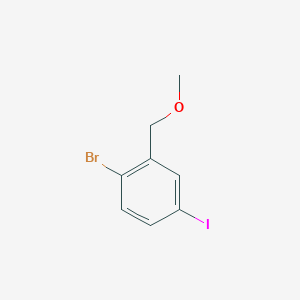
2-Bromo-3-methoxybenzyl bromide
Descripción general
Descripción
2-Bromo-3-methoxybenzyl bromide is a chemical compound with the CAS Number: 128828-86-4 . It has a molecular weight of 279.96 . The IUPAC name for this compound is 2-bromo-1-(bromomethyl)-3-methoxybenzene .
Synthesis Analysis
The synthesis of 2-Bromo-3-methoxybenzyl bromide involves several steps. The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . When brominated alkoxythiophene is employed as a monomer, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methoxybenzyl bromide can be represented by the InChI code: 1S/C8H8Br2O/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3 .Chemical Reactions Analysis
The autopolymerization reaction of 2-bromo-3-methoxythiophene involves multiple steps . The reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Physical And Chemical Properties Analysis
2-Bromo-3-methoxybenzyl bromide is a solid at ambient temperature . It has a boiling point of 60-61 degrees Celsius .Aplicaciones Científicas De Investigación
Organic Synthesis
“2-Bromo-3-methoxybenzyl bromide” is a versatile organic compound used as a reagent in organic synthesis . It plays a crucial role in the formation of various complex organic structures.
Pharmaceuticals
This compound is used in the preparation of a variety of pharmaceuticals . Its unique structure and properties make it a valuable component in the development of new drugs.
Agrochemicals
“2-Bromo-3-methoxybenzyl bromide” is also used in the synthesis of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, and enhancing crop yield.
Dyes
The compound is used in the production of dyes . Its chemical structure allows it to bind with other molecules, creating a wide range of colors.
Polymers
“2-Bromo-3-methoxybenzyl bromide” is used in the synthesis of polymers . Polymers have a wide range of applications, from packaging materials to high-tech devices.
Fragrances
This compound is used in the creation of various fragrances . Its unique chemical structure can contribute to the creation of new and unique scents.
Safety and Hazards
The compound is classified as dangerous according to the GHS05 pictogram . It has hazard statements H314, which means it causes severe skin burns and eye damage . Precautionary statements include P271, P260, and P280, which advise using only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
2-Bromo-3-methoxybenzyl bromide is primarily used as a reagent in organic synthesis . Its primary targets are other organic compounds, particularly those that can undergo nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In this reaction, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophilic carbon of the 2-Bromo-3-methoxybenzyl bromide, resulting in the replacement of the bromide group .
Biochemical Pathways
2-Bromo-3-methoxybenzyl bromide is often used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Result of Action
The primary result of the action of 2-Bromo-3-methoxybenzyl bromide is the formation of new organic compounds through the process of nucleophilic substitution . The specific products depend on the nucleophile used in the reaction.
Action Environment
The action of 2-Bromo-3-methoxybenzyl bromide is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is typically carried out in an organic solvent at elevated temperatures . The yield and selectivity of the reaction can be influenced by the choice of catalyst, the base, and the solvent, as well as the reaction temperature and time .
Propiedades
IUPAC Name |
2-bromo-1-(bromomethyl)-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTDXRBBORUXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561697 | |
| Record name | 2-Bromo-1-(bromomethyl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxybenzyl bromide | |
CAS RN |
113172-87-5, 128828-86-4 | |
| Record name | 2-Bromo-1-(bromomethyl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-methoxybenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














